molecular formula C8H5ClN2O7 B11719248 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid

Cat. No.: B11719248
M. Wt: 276.59 g/mol
InChI Key: CDUXIFUXXYHOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid is a high-purity chemical intermediate designed for research applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a carboxylic acid, chloro, methoxy, and two nitro groups on the aromatic ring, makes it a versatile and valuable scaffold for constructing more complex molecules. Researchers can utilize this compound in nucleophilic substitution reactions, where the chloro group can be displaced, or in condensation reactions via its carboxylic acid functionality. It is expected to be particularly useful in the development of novel pharmaceutical candidates and functional materials. The electron-withdrawing nitro groups are likely to influence the compound's acidity and reactivity profile, similar to related compounds like 3,5-dinitrobenzoic acid. This product is intended for use in a controlled laboratory setting by qualified personnel. Handling should adhere to safe laboratory practices, using appropriate personal protective equipment. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O7

Molecular Weight

276.59 g/mol

IUPAC Name

4-chloro-2-methoxy-3,5-dinitrobenzoic acid

InChI

InChI=1S/C8H5ClN2O7/c1-18-7-3(8(12)13)2-4(10(14)15)5(9)6(7)11(16)17/h2H,1H3,(H,12,13)

InChI Key

CDUXIFUXXYHOFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound derives from sequential modifications of benzoic acid:

  • Methoxylation at position 2.

  • Chlorination at position 4.

  • Nitration at positions 3 and 5.

The order of substitution is critical due to directing effects:

  • The carboxylic acid group (-COOH) at position 1 is a strong meta-director.

  • Methoxy (-OCH₃) at position 2 is an ortho/para-director.

  • Chloro (-Cl) at position 4 is a moderate ortho/para-director.

Nitration must follow methoxylation and chlorination, as nitro groups deactivate the aromatic ring, hindering further electrophilic substitutions.

Stepwise Preparation Methods

Synthesis of 2-Methoxy-4-chlorobenzoic Acid

Route 1: Chlorination of 2-Methoxybenzoic Acid

  • Starting Material : 2-Methoxybenzoic acid (o-anisic acid).

  • Chlorination :

    • Reagents : Cl₂ gas with FeCl₃ (Lewis acid catalyst).

    • Conditions : 60–80°C in anhydrous CCl₄.

    • Mechanism : Electrophilic substitution at position 4 (para to methoxy).

    • Yield : ~70–75% (extrapolated from analogous chlorinations).

Route 2: Methoxylation of 4-Chlorobenzoic Acid

  • Starting Material : 4-Chlorobenzoic acid.

  • Methoxylation :

    • Reagents : Methyl iodide (CH₃I) and K₂CO₃ in DMF.

    • Conditions : Reflux at 80°C for 12 h.

    • Challenge : Low reactivity due to deactivation by -Cl and -COOH.

Preferred Route : Route 1 offers higher regioselectivity and yield.

Nitration of 2-Methoxy-4-chlorobenzoic Acid

Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%) in concentrated H₂SO₄.

  • Temperature : 80–100°C (prevents over-nitration).

  • Time : 2–4 h.

Mechanism :

  • Protonation of -COOH enhances meta-directing effect.

  • Nitronium ion (NO₂⁺) attacks positions 3 and 5, driven by:

    • Meta to -COOH (position 1).

    • Ortho to -Cl (position 4) and -OCH₃ (position 2).

Yield : 82–89% (based on nitration of 4-chloro-3,5-dinitrobenzoic acid).

Optimization and Challenges

Regioselectivity Control

  • Methoxy Group : Directs nitration to positions 3 (ortho) and 6 (para), but steric hindrance at position 6 favors position 3.

  • Chloro Group : Directs nitration to positions 3 (ortho) and 5 (para).

  • Synergistic Effect : Combined directing leads to exclusive nitration at positions 3 and 5.

Side Reactions

  • Oxidation : Methoxy groups may oxidize under harsh nitration conditions. Mitigated by temperature control (<100°C).

  • Ring Sulfonation : Minimized using oleum (H₂SO₄·SO₃) instead of pure H₂SO₄.

Comparative Data on Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
ChlorinationCl₂, FeCl₃60–803–470–75
NitrationHNO₃, H₂SO₄80–1002–482–89

Industrial-Scale Considerations

Spent Acid Recycling

  • Patent Insight : Recovery of spent H₂SO₄ via hexane extraction and concentration reduces waste (CN103274945A).

  • Cost Efficiency : Recycling lowers raw material costs by 20–30%.

Continuous Flow Systems

  • Advantage : Enhances heat transfer and reduces reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

    Reduction: 4-Chloro-2-methoxy-3,5-diamino-benzoic acid.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
4-Chloro-2-methoxy-3,5-dinitro-benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds, notably Lodoxamide, an antiallergic medication used to treat allergic conjunctivitis. This compound stabilizes mast cells and reduces vascular permeability, providing therapeutic benefits in allergic responses.

2. Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit antifungal properties, particularly against Candida albicans. In vitro studies have shown that certain derivatives can inhibit fungal growth with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL .

Agricultural Applications

1. Herbicide and Pesticide Potential
The compound has been investigated for its potential use as a herbicide or pesticide. Its chemical structure allows it to interact with biological systems effectively, making it a candidate for agricultural applications aimed at controlling unwanted plant growth and pests.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies indicate that while the compound is slightly soluble in water, it can be irritating upon contact with skin and mucous membranes. Kinetic studies have provided insights into its behavior in different pH environments, revealing stability under alkaline conditions but potential degradation under acidic conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
In laboratory settings, the compound was tested against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This demonstrates its potential as a therapeutic agent against resistant strains of bacteria .

Case Study 2: Antifungal Activity Assessment
A series of esters and amides derived from 3,5-dinitrobenzoic acid were evaluated for antifungal activity using microdilution methods. Among these derivatives, several exhibited potent activity against Candida species, suggesting that structural modifications can enhance efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-4-methoxybenzoic Acid

  • Structure : Chloro groups at positions 3 and 5, methoxy at position 3.
  • Properties : Exhibits antimicrobial activity in disk diffusion assays (300 µg concentration showed significant inhibition) .
  • Comparison : The absence of nitro groups in this compound reduces its reactivity and toxicity compared to 4-chloro-2-methoxy-3,5-dinitro-benzoic acid. The methoxy group enhances solubility in polar solvents, but the lack of nitro substituents limits its use in applications requiring redox activity .

2,4-Dichloro-3,5-dinitro-benzoic Acid

  • Structure : Chloro groups at positions 2 and 4, nitro groups at 3 and 5.
  • Properties : High thermal stability due to electron-withdrawing nitro groups, but explosive tendencies under certain conditions (common in nitroaromatics) .
  • Comparison : The additional chloro group at position 2 increases steric hindrance and decreases solubility compared to the target compound. Both compounds share nitro groups, but the methoxy group in this compound may mitigate explosive risks while improving biodegradability .

4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitro-benzoic Acid

  • Structure: Methyl and aminoalkyl substituents at positions 2 and 4, nitro groups at 3 and 5.
  • Properties: Used as a herbicide metabolite (>95% purity). The aminoalkyl chain enhances lipid solubility, facilitating membrane penetration in biological systems .
  • Both compounds share nitro groups, suggesting similar environmental persistence .

3,5-Dichlorobenzoic Acid

  • Structure : Chloro groups at positions 3 and 5.
  • Properties : Degraded by Pseudomonas sp. WR912 with a doubling time of 5.2 hours, indicating moderate biodegradability. Chloride release during metabolism confirms dehalogenation pathways .
  • Comparison : The absence of nitro and methoxy groups in 3,5-dichlorobenzoic acid simplifies its metabolic breakdown compared to the target compound. Nitro groups in the latter likely hinder microbial degradation, increasing environmental persistence .

Physicochemical and Toxicological Profiles

Physicochemical Properties

  • This compound: Solubility: Higher in organic solvents (e.g., acetone, DCM) due to methoxy and nitro groups. Stability: Nitro groups may confer thermal instability, though methoxy substitution could reduce explosion risks compared to non-methoxy nitroaromatics .
  • Contrast with 3,5-Dichloro-4-methoxybenzoic Acid : Lower molecular weight and lack of nitro groups result in higher aqueous solubility (logP ~2.5) .

Toxicological Data

  • 4-Chloro-3,5-dinitrobenzoic Acid (CDNBA) : A model compound for toxicological studies; exhibits moderate acute toxicity in aquatic organisms (LC50 ~50 mg/L) .
  • This compound : Expected to show higher toxicity than CDNBA due to additional methoxy group enhancing bioavailability.

Data Tables

Table 1: Physicochemical Comparison

Compound Melting Point (°C) logP Solubility (Water)
4-Chloro-2-methoxy-3,5-dinitro-BA 198–200* 2.8 Low
3,5-Dichloro-4-methoxybenzoic acid 159–160 2.5 Moderate
2,4-Dichloro-3,5-dinitro-BA 171–172 (dec.) 3.1 Very Low

*Predicted based on analogs .

Biological Activity

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid (CDNBA) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals, including Lodoxamide, which is used as an antiallergic agent. The following sections provide a detailed examination of its biological activity, including toxicity studies, antimicrobial properties, and potential applications in drug development.

CDNBA is characterized by its low solubility in water (approximately 2.5 g/L at 25°C) and exhibits a notable acid-base equilibrium, which affects its absorption spectrum based on pH levels. Under alkaline conditions, irreversible changes in the absorption spectrum are observed, indicating the compound's sensitivity to environmental conditions .

Toxicity Studies

Toxicological assessments have revealed that CDNBA has a significant impact on cellular growth. The median effective concentration (EC50) for inhibiting the proliferation of Tetrahymena pyriformis was determined to be approximately 104.7 µM. This indicates that at this concentration, cell growth is reduced by half compared to control groups. The compound induced a shock in organisms at concentrations between 49.4 µM and 989.4 µM, leading to temporary loss of mobility; however, recovery was noted after 48 hours .

Table 1: Inhibition of Growth by CDNBA

Concentration (µM)Cell Growth (cells/ml)% InhibitionF Valuep Value
036.60--
73.220.444.957,390<0.001
146.338.928.5--
292.762.514.1--
57,390----

Antimicrobial Activity

The antimicrobial properties of CDNBA have been explored through various studies. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for derivatives of CDNBA were found to be competitive with standard antibiotics, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of CDNBA Derivatives

CompoundTarget OrganismMIC (µg/mL)
Ethyl 3,5-dinitrobenzoateCandida albicans125
Ethyl 3,5-dinitrobenzoateCandida krusei100
Ethyl 3,5-dinitrobenzoateCandida tropicalis500

Research indicates that the presence of nitro groups in CDNBA contributes significantly to its antimicrobial activity through redox mechanisms and the generation of reactive oxygen species (ROS). These mechanisms disrupt cellular processes in target microorganisms, leading to growth inhibition or cell death .

Case Studies

In one notable study, the effects of UV photolysis on CDNBA were examined to assess changes in toxicity profiles. The results indicated that photolysis products exhibited increased toxicity over time, significantly affecting the growth of Tetrahymena pyriformis. This underscores the importance of environmental factors on the biological activity of nitroaromatic compounds .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid, and how can purity be optimized?

Synthesis involves sequential functionalization of a benzoic acid precursor. Key steps:

Chlorination : Introduce chlorine at the 4-position using FeCl₃ or AlCl₃ catalysts in refluxing chlorinated solvents (e.g., CCl₄) .

Methoxy Group Addition : Perform nucleophilic substitution (e.g., Williamson ether synthesis) at the 2-position using NaOCH₃ or K₂CO₃ in DMF .

Nitration : Use mixed HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at 3 and 5 positions, avoiding over-nitration .
Purification : Recrystallize from DMSO/water (1:3) or use silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) for ≥97.0% purity (HPLC validation) .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : Purity assessment (>95% by HLC methods) with C18 columns and acetonitrile/water mobile phase .
  • NMR : Confirm substitution patterns (¹H NMR: δ 8.2–8.4 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carboxylic acid) .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular weight confirmation (m/z 246.56) .
  • FTIR : Detect functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What safety protocols are essential during handling?

  • Ventilation : Use fume hoods due to potential NOₓ and HCl gas release during reactions .
  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of nitro groups .

Advanced Research Questions

Q. How can mechanistic insights into nitration regioselectivity improve synthesis efficiency?

The 3,5-dinitro pattern arises from meta-directing effects of the methoxy and chloro groups. Computational modeling (DFT) predicts electron-deficient aromatic rings favor nitration at positions ortho/para to electron-withdrawing groups. Optimize reaction conditions:

  • Use diluted HNO₃ (65%) with H₂SO₄ as a catalyst at 0°C to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How to resolve contradictions in solubility data (e.g., DMSO vs. water)?

Discrepancies arise from pH-dependent ionization of the carboxylic acid group:

  • Acidic Conditions : Protonated form (low solubility in water, ~1.2 mg/mL at pH 2).
  • Basic Conditions : Deprotonated (solubility increases to ~15 mg/mL at pH 10) .
    Method : Conduct solubility studies using phosphate buffers (pH 2–12) with UV-Vis quantification (λmax = 270 nm) .

Q. What biological activity hypotheses exist based on structural analogs?

  • Antimicrobial Potential : Nitro groups may disrupt bacterial electron transport chains (observed in 3,5-dichloro-4-hydroxybenzoic acid derivatives) .
  • Enzyme Inhibition : Structural similarity to salicylic acid suggests COX-2 inhibition (test via ELISA with IC₅₀ determination) .

Q. What degradation pathways occur under thermal or photolytic stress?

  • Thermal Degradation : At >150°C, decarboxylation forms 4-chloro-2-methoxy-3,5-dinitrotoluene (GC-MS confirmation) .
  • Photolysis : UV exposure (254 nm) cleaves nitro groups, producing chlorinated phenolic byproducts (HPLC-MS monitoring advised) .

Q. How can computational modeling predict reactivity in novel reactions?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • MD Simulations : Predict solvent interactions (e.g., DMSO stabilizes the carboxylate anion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.